

Application Notes and Protocols for 5-FAM Maleimide in Flow Cytometry

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Compound of Interest

Compound Name: 5-FAM Maleimide

Cat. No.: B12379719

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Introduction

5-Fluorescein-5-Maleimide (**5-FAM Maleimide**) is a thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other molecules containing free sulfhydryl groups.[1] In the context of flow cytometry, **5-FAM Maleimide** serves as a robust tool for covalently labeling cell surface proteins, enabling the analysis of their expression, trafficking, and accessibility.[2] The maleimide group specifically reacts with the sulfhydryl (thiol) groups of cysteine residues, forming a stable thioether bond, primarily at a pH range of 6.5-7.5.[3] This specific conjugation chemistry allows for targeted labeling of proteins with accessible cysteine residues.[2] The fluorescein component of the molecule is a bright green fluorescent label with an excitation maximum at approximately 494 nm and an emission maximum at around 519 nm, making it compatible with standard flow cytometer configurations.[4]

These application notes provide a comprehensive protocol for the labeling of live cells with **5-FAM Maleimide** for subsequent analysis by flow cytometry.

Data Presentation

A summary of key quantitative data for the use of **5-FAM Maleimide** is presented in the table below for easy reference and comparison.

Parameter	Recommended Value/Range	Notes
Excitation Wavelength (λ_{ex})	~494 nm	
Emission Wavelength (λ_{em})	~519 nm	
Reaction pH	6.5 - 7.5	
5-FAM Maleimide Stock Solution	1-10 mM in anhydrous DMSO or DMF	The reaction is highly specific to thiols at this pH. At pH > 7.5, reactivity towards primary amines increases. Prepare fresh before use. Store unused stock at -20°C for up to a month, protected from light and moisture.
Labeling Concentration	10-50 μ M (starting concentration)	This should be optimized for the specific cell type and application.
Cell Concentration for Labeling	1 x 10 ⁷ cells/mL	A common starting concentration for cell staining protocols.
Incubation Time	30 minutes on ice or at 4°C	Protect from light during incubation. Gentle mixing every 10 minutes can improve labeling efficiency.
Quenching Reagent	Ice-cold PBS with 1% BSA or 5% FBS	The excess thiols in albumin will react with any remaining 5-FAM Maleimide.
Quenching Time	5-10 minutes on ice	
Washing Steps	3 times with ice-cold PBS containing 1% BSA	
Centrifugation	300-400 x g for 5 minutes at 4°C	

Experimental Protocols

This section details the methodologies for labeling live cells with **5-FAM Maleimide** for flow cytometry analysis.

Protocol 1: Standard Labeling of Cell Surface Thiols

This protocol is suitable for the general labeling of available free sulfhydryl groups on the surface of live cells.

Materials:

- **5-FAM Maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
- Cells of interest in suspension
- Microcentrifuge tubes
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with ice-cold PBS.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
 - Resuspend the cell pellet in ice-cold PBS to a concentration of 1×10^7 cells/mL.
- Preparation of **5-FAM Maleimide** Stock Solution:

- Allow the vial of **5-FAM Maleimide** to warm to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **5-FAM Maleimide** in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
- Note: This solution should be prepared fresh for each experiment.
- Labeling Reaction:
 - Dilute the 10 mM **5-FAM Maleimide** stock solution in ice-cold PBS to the desired final labeling concentration (a starting concentration of 10-50 μ M is recommended).
 - Add the diluted **5-FAM Maleimide** solution to the cell suspension.
 - Incubate for 30 minutes on ice or at 4°C, protected from light.
 - Gently mix the cell suspension every 10 minutes to enhance labeling efficiency.
- Quenching and Washing:
 - To stop the labeling reaction, add ice-cold PBS containing 1% BSA or 5% FBS to the cell suspension.
 - Incubate for 5-10 minutes on ice to allow the excess maleimide to react with the albumin.
 - Wash the cells three times with ice-cold PBS containing 1% BSA.
 - Between each wash, centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of ice-cold PBS with 1% BSA for flow cytometry analysis.
 - Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass).

- Controls: It is crucial to include the following controls:
 - Unstained cells to set the baseline fluorescence.
 - Cells treated with a quenching agent (e.g., N-ethylmaleimide) before adding **5-FAM Maleimide** to demonstrate the specificity of the thiol reaction.

Protocol 2: Optional - Reduction of Disulfide Bonds for Enhanced Labeling

For some cell surface proteins, cysteine residues may be involved in disulfide bonds and thus unavailable for labeling. A mild reduction step can increase the number of available free thiols. Caution: This step can disrupt protein structure and may affect cell viability and should be carefully optimized.

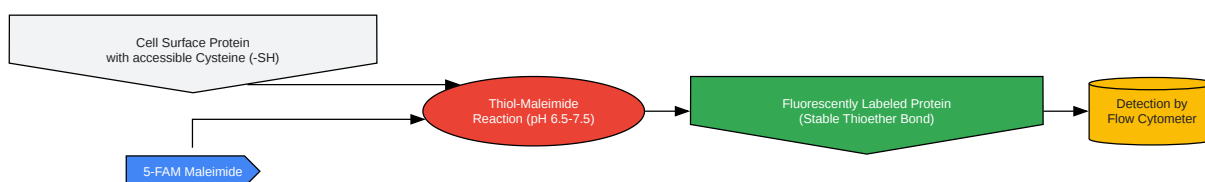
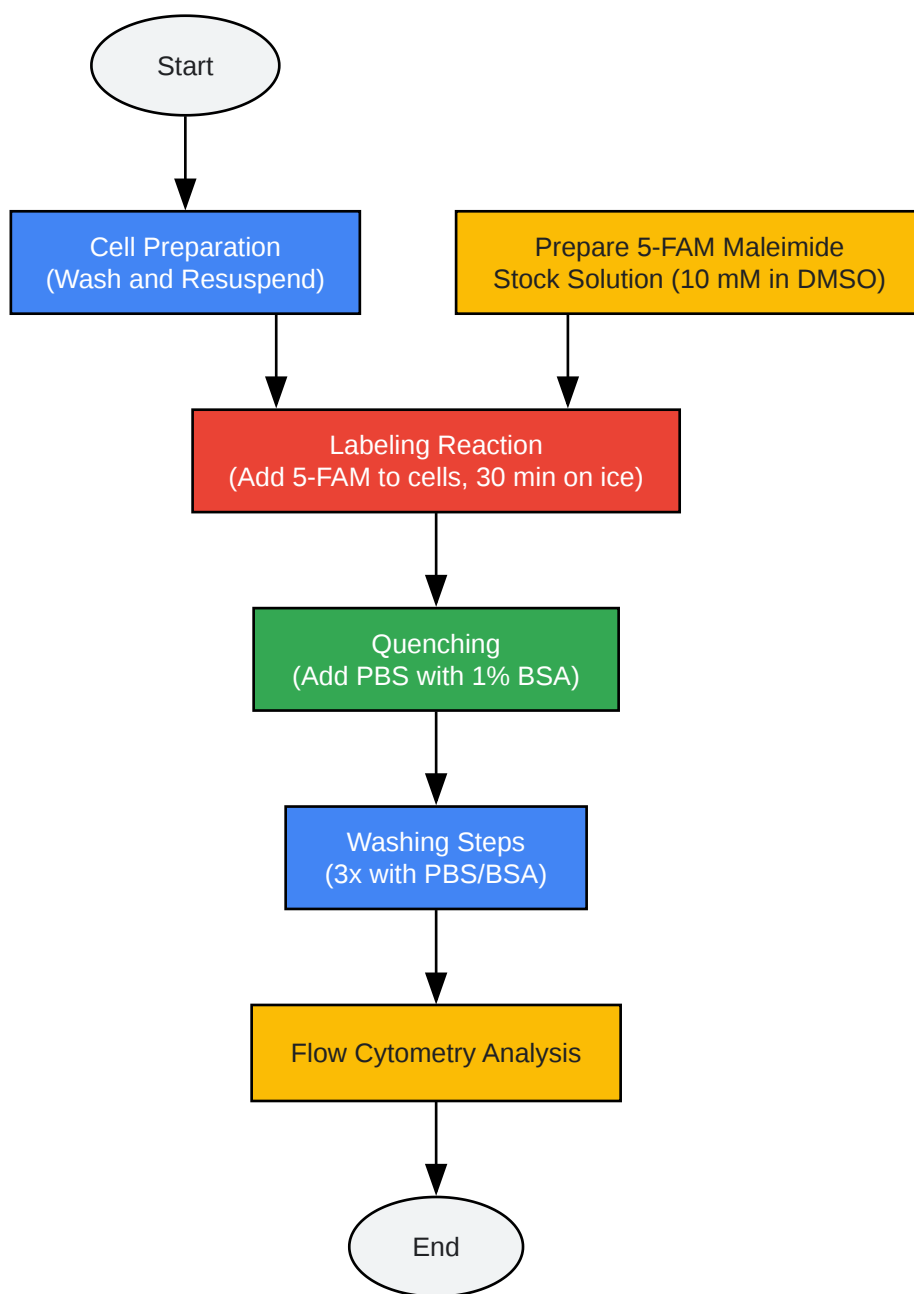
Additional Materials:

- Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

- Cell Preparation: Prepare cells as described in Protocol 1, Step 1.
- Mild Reduction:
 - Prepare a fresh solution of TCEP in PBS at a concentration that needs to be optimized for your cell type (a starting point could be a 10-100 fold molar excess over the estimated protein concentration).
 - Add the TCEP solution to the cell suspension and incubate for 20-30 minutes at room temperature.
 - Wash the cells twice with ice-cold PBS to remove the TCEP.
- Labeling and Analysis: Proceed with the labeling, quenching, washing, and flow cytometry analysis steps as described in Protocol 1.

Mandatory Visualization



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